molecular formula C11H13NO2 B1443745 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one CAS No. 1428139-23-4

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Cat. No.: B1443745
CAS No.: 1428139-23-4
M. Wt: 191.23 g/mol
InChI Key: LJCUQTOIHVMSAJ-UHFFFAOYSA-N
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Description

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is a chemical compound with a unique structure that includes an amino group, a furan ring, and a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-furylamine with cyclohex-2-en-1-one under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclohexenone derivatives .

Scientific Research Applications

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The amino group and the furan ring play crucial roles in its reactivity and interaction with biological molecules. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is unique due to the presence of the 5-methyl-2-furyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-5-(5-methylfuran-2-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCUQTOIHVMSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=CC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Reactant of Route 2
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Reactant of Route 3
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3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Reactant of Route 4
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Reactant of Route 5
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Reactant of Route 6
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

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